![molecular formula C13H13N3 B12515698 2-[(Z)-(3-Methylphenyl)diazenyl]aniline CAS No. 805316-09-0](/img/structure/B12515698.png)
2-[(Z)-(3-Methylphenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(3-Methylphenyl)diazenyl]aniline: is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of a broader class of azo dyes, which are widely used in various industries due to their vibrant colors and stability. Azo compounds are known for their applications in dyeing textiles, coloring agents in food, and as indicators in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-methylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods: In an industrial setting, the synthesis of azo compounds like this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of corresponding amines.
Substitution: Azo compounds can participate in electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation are typical methods for reducing azo compounds.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions on the aromatic rings.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Corresponding amines (e.g., 3-methylaniline and aniline).
Substitution: Various substituted azo compounds depending on the reagent used.
Scientific Research Applications
Chemistry: 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying the behavior of azo dyes under different chemical conditions .
Biology and Medicine: Azo compounds, including this compound, are investigated for their potential biological activities. They have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments for textiles, plastics, and printing inks.
Mechanism of Action
The mechanism of action of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline involves its interaction with biological molecules through its azo group. The compound can undergo metabolic reduction to form aromatic amines, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA binding, enzyme inhibition, and interaction with cellular membranes .
Comparison with Similar Compounds
- 4-[(Z)-(4-Methylphenyl)diazenyl]aniline
- 2-[(Z)-(4-Methylphenyl)diazenyl]aniline
- 4-[(Z)-(3-Methylphenyl)diazenyl]aniline
Comparison: While these compounds share the azo group and similar aromatic structures, 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is unique due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct in its applications and effects .
Properties
CAS No. |
805316-09-0 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-5-4-6-11(9-10)15-16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
InChI Key |
PKQOWHKULDJRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


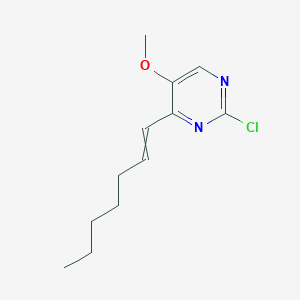
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
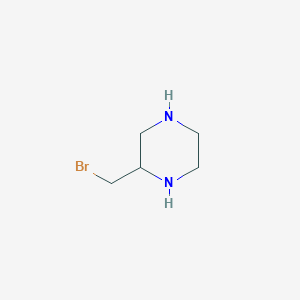
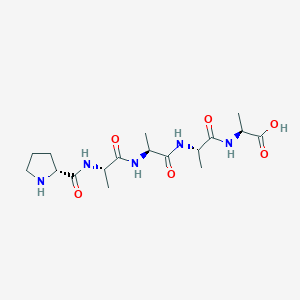
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
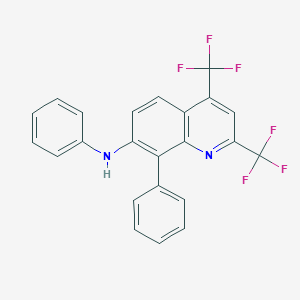
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
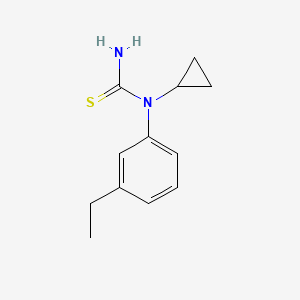
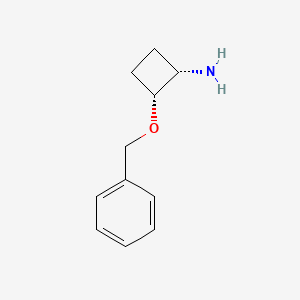


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
